N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is an organic compound that features a benzodioxole and a benzofuran moiety. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of the Benzofuran Moiety: This involves the cyclization of phenol derivatives with acetic anhydride.
Coupling Reaction: The benzodioxole and benzofuran intermediates are coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the acetamide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions could occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide could have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with benzodioxole and benzofuran structures can interact with enzymes or receptors, modulating their activity. The acetamide group may facilitate binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-2-(benzofuran-3-yl)acetamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methylbenzofuran-3-yl)acetamide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is unique due to the presence of both a benzodioxole and a methyl-substituted benzofuran moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H17NO4/c1-12-2-4-15-14(10-22-17(15)6-12)8-19(21)20-9-13-3-5-16-18(7-13)24-11-23-16/h2-7,10H,8-9,11H2,1H3,(H,20,21) |
InChI Key |
IVJHRAPQXOEZHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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